molecular formula C16H15N7O3S B2891038 ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1448124-45-5

ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No. B2891038
CAS RN: 1448124-45-5
M. Wt: 385.4
InChI Key: RRIGADHQSLMYEH-UHFFFAOYSA-N
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Description

1,2,4-Triazoles and thiazoles are classes of compounds that have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic . They are used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .


Synthesis Analysis

The synthesis of 1,2,4-triazoles and thiazoles involves several steps. For instance, ethyl 2-((4-amino-5-((4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)methyl)-4H-1,2,4-triazole-3-yl)thio)acetate was obtained from the reaction of 206 with ethyl bromoacetate which cyclized using sodium methoxide to give triazolothiadiazine .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles and thiazoles is characterized by the presence of a five-membered ring containing three nitrogen atoms in the case of 1,2,4-triazoles , and a sulfur and a nitrogen atom in the case of thiazoles .


Chemical Reactions Analysis

1,2,4-Triazoles and thiazoles undergo a variety of chemical reactions. For example, a sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation, provides the target molecules in a reliable and scalable manner .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles and thiazoles depend on their specific structures. For instance, the IR absorption spectra of some 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

Scientific Research Applications

Antibacterial Applications

The compound has been explored for its potential as an antibacterial agent. For instance, the synthesis of new heterocyclic compounds containing a sulfonamido moiety, with ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate as a precursor, aimed to develop antibacterial agents. Notably, eight of these compounds showed high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).

Anticancer Applications

Research has also focused on anticancer applications. A study synthesized novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors, including this compound, and evaluated their anticancer activity against colon HCT-116 human cancer cell line, where several compounds demonstrated potent activity (Abdel-Motaal, Alanzy, & Asem, 2020).

Antimicrobial Applications

The compound's utility extends to antimicrobial applications. Syntheses involving this compound have led to the development of various heterocyclic systems like thieno[2,3-d]-pyrimidine and others, which were then tested for antimicrobial activity (Hemdan & Abd El-Mawgoude, 2015).

Synthesis of Dyes with Biological Activity

In the field of material science, this compound has been involved in the synthesis of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers. These dyes showed significant antioxidant and antitumor activity against Ehrlich ascites carcinoma cell EACC cell line, and antimicrobial activity against various pathogenic bacteria and fungi (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Safety and Hazards

The safety and hazards of 1,2,4-triazoles and thiazoles depend on their specific structures. Some 1,2,4-triazole derivatives showed a promising cytotoxic activity against cancer cell lines, and most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions in the research of 1,2,4-triazoles and thiazoles involve the design, synthesis, and development of new molecules having therapeutic potential as human drugs . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

properties

IUPAC Name

ethyl 2-[[6-(1,2,4-triazol-1-yl)pyridazine-3-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O3S/c1-2-26-15(25)9-3-5-11-13(9)19-16(27-11)20-14(24)10-4-6-12(22-21-10)23-8-17-7-18-23/h4,6-9H,2-3,5H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIGADHQSLMYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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